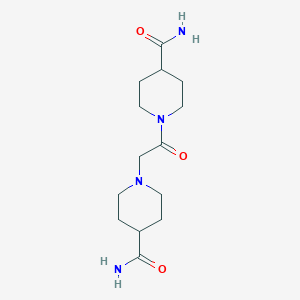

![molecular formula C14H13FN2O3S B5639802 N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639802.png)

N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Fasentin or BMS-561389. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Anti-inflammatory Applications

This compound has been evaluated for its anti-inflammatory properties. In vitro studies using the BSA anti-denaturation assay and in vivo screenings for carrageenan-induced rat paw edema inhibition have shown promising results . The compound’s efficacy in reducing inflammation is comparable to diclofenac sodium, a widely used NSAID . Additionally, it has been found to be safe on gastric mucosa and does not induce oxidative stress in tissues .

Antioxidant Properties

The DPPH radical scavenging assay has been utilized to assess the antioxidant capabilities of this compound . Antioxidants play a crucial role in protecting cells from oxidative damage, which is linked to various chronic diseases. The compound’s ability to scavenge free radicals suggests potential applications in preventing or treating conditions caused by oxidative stress .

Antibacterial Activity

Sulfonamide derivatives, including this compound, have been synthesized and tested for their antibacterial activity . The presence of the sulfonamide moiety is known to prevent bacterial growth, making these compounds valuable in the development of new antibiotics .

Antiproliferative Effects

Research into pyrazole-sulfonamide derivatives, which are structurally related to this compound, has shown that they possess antiproliferative activities . This suggests that N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide could be explored for its potential use in cancer therapy, particularly in inhibiting the growth of cancer cells .

TNF-α Production Inhibition

The compound has demonstrated the ability to inhibit TNF-α production in mice when induced by LPS . TNF-α is a cytokine involved in systemic inflammation, and its inhibition is beneficial in treating inflammatory diseases like rheumatoid arthritis .

COX Enzyme Inhibition

The compound’s mechanism of action includes the inhibition of cyclooxygenases (COXs), which are key enzymes in prostaglandin biosynthesis from arachidonic acid . By inhibiting COX enzymes, it exerts an anti-inflammatory effect, which is crucial in the treatment of various inflammatory conditions .

properties

IUPAC Name |

N-[4-[(3-fluorophenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXDLMPLACOPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5639736.png)

![2-[rel-(3R,4S)-3-amino-4-(5-methyl-2-furyl)-1-pyrrolidinyl]-N-(cyclohexylmethyl)acetamide dihydrochloride](/img/structure/B5639740.png)

![ethyl 1-[4-(methylthio)benzyl]-4-piperidinecarboxylate](/img/structure/B5639751.png)

![2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5639753.png)

![N-[4-(aminosulfonyl)benzyl]-4-chlorobenzamide](/img/structure/B5639754.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5639763.png)

![rel-(1R,5S)-8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5639788.png)

![(3R*,4S*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5639818.png)

![methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(tetrahydrofuran-3-yl)ethyl]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B5639820.png)

![4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)